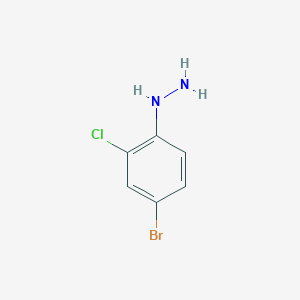

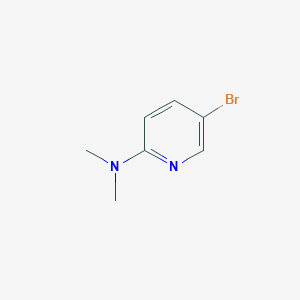

5-bromo-N,N-dimethylpyridin-2-amine

Overview

Description

5-bromo-N,N-dimethylpyridin-2-amine is a chemical compound that is part of the broader class of brominated pyridines. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the bromine atom and the dimethylamino group in the molecule suggests that it could be reactive and serve as a versatile building block in organic synthesis.

Synthesis Analysis

The synthesis of related brominated pyrimidines and pyridines typically involves regioselective reactions and can be achieved through various methods. For instance, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Although this does not directly describe the synthesis of 5-bromo-N,N-dimethylpyridin-2-amine, it provides insight into the type of reactions that might be used for its synthesis, such as nucleophilic substitution.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . While the specific structure of 5-bromo-N,N-dimethylpyridin-2-amine is not provided, the analysis of similar compounds suggests that the presence of substituents like bromine and dimethylamino groups can influence the molecular conformation and the type of intermolecular interactions, such as hydrogen bonding, within the crystal.

Chemical Reactions Analysis

Brominated pyridines and pyrimidines are known to undergo various chemical reactions. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine . This indicates that 5-bromo-N,N-dimethylpyridin-2-amine could potentially undergo similar lithiation reactions, which could be useful in further functionalizing the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines and pyrimidines are influenced by their molecular structure. The presence of a bromine atom typically increases the density and molecular weight of the compound, while the dimethylamino group can affect its basicity and solubility in organic solvents. The crystalline form of these compounds can exhibit specific intramolecular and intermolecular hydrogen bonding patterns, which can affect their melting points and solubility in water . Although the exact properties of 5-bromo-N,N-dimethylpyridin-2-amine are not detailed, similar compounds can provide a general idea of what to expect.

Scientific Research Applications

Chemical Synthesis and Compound Modification

- The reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium leads to the formation of N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, a compound with potential applications in chemical synthesis (Kowalewski et al., 1981).

- Amination of 5-bromo-2-chloropyridine, a related compound, catalyzed by a palladium-Xantphos complex, produces 5-amino-2-chloropyridine in high yield, demonstrating the utility of these compounds in selective amination processes (Ji, Li, & Bunnelle, 2003).

Reaction Mechanism Studies

- Studies on the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, a structurally similar compound, help in understanding reaction mechanisms in organic chemistry (Doulah et al., 2014).

- The action of potassium amide in liquid ammonia on methyl substituted bromo(chloro)pyridines, including compounds similar to 5-bromo-N,N-dimethylpyridin-2-amine, has been studied to understand the intermediates and influence of substituents in aminations (Does & Hertog, 2010).

Synthesis of Derivatives and Complex Compounds

- Condensation reactions involving 5-bromo-2-chloromethylbenzo[b]thiophen with dimethylamine and related amines highlight the role of 5-bromo derivatives in synthesizing complex organic compounds (Chapman et al., 1968).

- The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions of commercially available 5-bromo-2-methylpyridin-3-amine showcases the potential of 5-bromo derivatives in creating new organic molecules with possible pharmaceutical applications (Ahmad et al., 2017).

Kinetic Studies and Reaction Pathways

- Kinetic studies of the reaction of 5-bromo-2-carbonyl derivatives of furan with amines provide insights into the reaction rates and mechanisms, which are crucial for understanding and optimizing chemical reactions (Novikov & Babeshkina, 1976).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various chemical compounds , suggesting that its targets could be diverse depending on the specific reaction it is involved in.

Mode of Action

The mode of action of 5-bromo-N,N-dimethylpyridin-2-amine is primarily through its role as a reactant in chemical synthesis . It participates in reactions to form new compounds, with its bromine atom often acting as a leaving group. The exact changes resulting from its interaction with its targets would depend on the specific reaction it is involved in.

Pharmacokinetics

It has a molecular weight of 201.06 , and its melting point is between 62-64°C . These properties could influence its bioavailability.

Result of Action

As a reactant in chemical synthesis, its primary effect is likely the formation of new compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-bromo-N,N-dimethylpyridin-2-amine. For instance, it is recommended to store the compound in an inert atmosphere at room temperature . Additionally, safety data suggests that it should be handled in a well-ventilated area to avoid breathing in any dust, gas, or vapors .

properties

IUPAC Name |

5-bromo-N,N-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMCGXXYEMOWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396651 | |

| Record name | 5-bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N,N-dimethylpyridin-2-amine | |

CAS RN |

26163-07-5 | |

| Record name | 5-bromo-N,N-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)